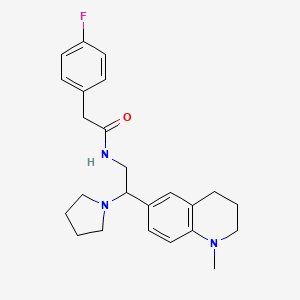

![molecular formula C30H28N4O3 B2699593 5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 394239-82-8](/img/structure/B2699593.png)

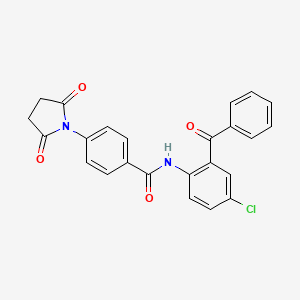

5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid” is a novel derivative that has been synthesized and studied for its potential cytotoxic properties . It is part of a series of compounds that were designed and synthesized in an effort to discover potential cytotoxic agents .

Synthesis Analysis

The compound was synthesized in various steps with acceptable reaction procedures and quantitative yields . The synthesis involved the use of dimethylformamide (DMF), sodium ascorbate, and copper sulfate .Chemical Reactions Analysis

The compound was characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra . These techniques helped in confirming the chemical structure of the synthesized compound .Applications De Recherche Scientifique

Corrosion Inhibition

Pyrazole derivatives, such as those studied by Yadav et al. (2016), have shown significant potential as corrosion inhibitors for metals in acidic environments. Their research on pyranopyrazole derivatives demonstrated high corrosion inhibition efficiency on mild steel in HCl solution, indicating the utility of these compounds in protecting metals from corrosion, a crucial aspect in industrial maintenance and longevity of metal structures (Yadav, Gope, Kumari, & Yadav, 2016).

Antiproliferative Activity

Compounds featuring pyrazole-beta-diketone structures have been researched for their antiproliferative activity against cancer cell lines. Pettinari et al. (2006) synthesized novel dihalotin(IV) complexes with pyrazole-beta-diketone ligands, which exhibited dose-dependent decrease in cell proliferation across various melanoma cell lines, showcasing the potential of pyrazole derivatives in cancer research (Pettinari, Caruso, Zaffaroni, Villa, Marchetti, Pettinari, Phillips, Tanski, & Rossi, 2006).

Supramolecular Chemistry

The design and synthesis of supramolecular assemblies leveraging pyrazole derivatives have been a focus of research, highlighting their potential in creating complex structures with specific properties. Singh et al. (2011) investigated the formation of supramolecular architectures of pyrazole-based ionic salts directed by anion interactions, which could have implications in materials science and nanotechnology (Singh, Kashyap, Singh, & Butcher, 2011).

Antioxidant and Enzyme Inhibition

Pyrazole derivatives have also been studied for their antioxidant properties and ability to inhibit enzymes like lipoxygenase, contributing to the understanding of their potential therapeutic applications. Ali et al. (2020) reported on the design, synthesis, and evaluation of pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors, indicating their possible use in combating oxidative stress-related diseases (Ali, Awad, Said, Mahgoub, Taha, & Ahmed, 2020).

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been a subject of interest, with studies demonstrating their effectiveness against various bacterial and fungal pathogens. Govindaraju et al. (2012) evaluated new tetra-substituted pyrazolines for their antimicrobial and antioxidant activity, establishing a foundation for the development of new antimicrobial agents (Govindaraju, Kumar, Pavithra, Nayaka, Mylarappa, & Kumar, 2012).

Mécanisme D'action

The synthesized derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) . The biological interpretation assay outcome was demonstrated in terms of cell viability percentage reduction and IC50 values against the standard reference drug cisplatin .

Propriétés

IUPAC Name |

5-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O3/c1-21-15-17-22(18-16-21)26-19-27(34(31-26)28(35)13-8-14-29(36)37)25-20-33(24-11-6-3-7-12-24)32-30(25)23-9-4-2-5-10-23/h2-7,9-12,15-18,20,27H,8,13-14,19H2,1H3,(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHCYXOGKUUBRBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C(=O)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1',3'-diphenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-5-oxopentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2699511.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2699520.png)

![3-(dimethylamino)-4-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2699522.png)

![4-[1-(Phenylsulfanyl)ethyl]aniline hydrochloride](/img/structure/B2699527.png)

![(E)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)-N-((tetrahydrofuran-2-yl)methyl)hydrazinecarbothioamide](/img/structure/B2699528.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2699533.png)